2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine
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Overview
Description
2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine is a complex organic compound characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further connected to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with a suitable tetrahydropyrimidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to produce this compound in larger quantities if needed.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
- S-(2,4-Dinitrophenyl)glutathione
Uniqueness
2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H10N4O4S |
---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C10H10N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h2-3,6H,1,4-5H2,(H,11,12) |
InChI Key |
REJMAHWFWFRYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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